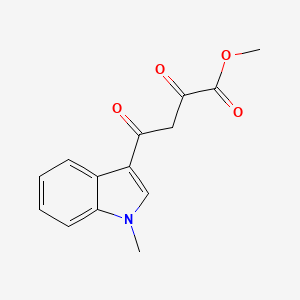
methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate” seems to be a compound that contains an indole moiety. Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Scientific Research Applications
Inhibitory Activity on Glycolic Acid Oxidase
Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate is part of a group of compounds that have been synthesized as inhibitors of glycolic acid oxidase. This enzyme is significant in various biological processes, and its inhibition can be crucial in the treatment of disorders like primary hyperoxaluria. Research on 4-substituted 2,4-dioxobutanoic acid derivatives, including this compound, showed potent inhibition of this enzyme, highlighting its potential therapeutic applications (Williams et al., 1983).
Formation of Supramolecular Structures
The reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene, which includes methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate, can yield compounds capable of forming supramolecular structures. These structures have channels that could potentially include large organic and bioorganic molecules, suggesting applications in nanotechnology and material science (Sheverdov et al., 2017).
Synthesis of Novel Derivatives with Antimicrobial Activity
Derivatives of pyrazole-3-carboxylate synthesized from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, a similar compound, have been shown to possess antimicrobial activities against various bacteria and fungi. This suggests that methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate could be used to create similar derivatives with potential applications in developing new antimicrobial agents (Siddiqui et al., 2013).
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical research. For example, reactions involving methyl 4-aryl-2,4-dioxobutanoates can produce compounds with potential pharmacological applications, indicating the versatility of methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate in synthesizing bioactive molecules (Gein et al., 2019).
properties
IUPAC Name |
methyl 4-(1-methylindol-3-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15-8-10(9-5-3-4-6-11(9)15)12(16)7-13(17)14(18)19-2/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWDTWUSTQFBQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2377606.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2377607.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2377608.png)
![1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2377609.png)

![1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid](/img/structure/B2377613.png)
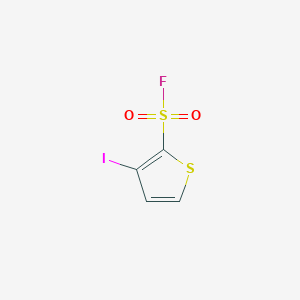
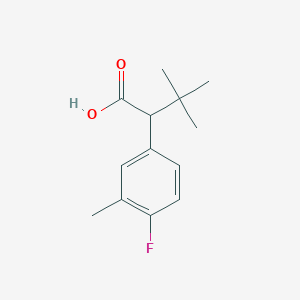

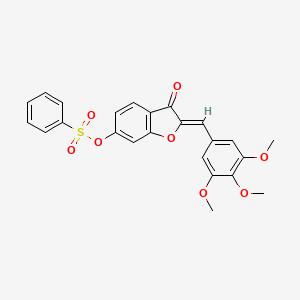
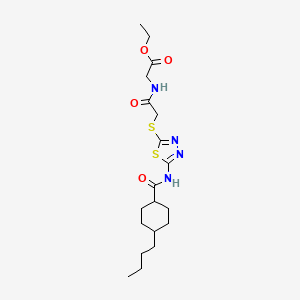
![6-Benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377625.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2377626.png)
![(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2377627.png)